molecular formula C18H18Cl2N6O2 B12039804 2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone CAS No. 478253-53-1

2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone

Cat. No.: B12039804
CAS No.: 478253-53-1
M. Wt: 421.3 g/mol
InChI Key: GUTLGYVTAHBOFQ-WRNZLZEGSA-N
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Description

This compound is a hydrazone derivative featuring a 2-chlorobenzaldehyde moiety linked to a substituted purine core. The purine scaffold is modified with a (2E)-3-chloro-2-butenyl group at position 7 and methyl groups at positions 1 and 2. The hydrazone bridge (C=N–NH–) connects the aldehyde group of 2-chlorobenzaldehyde to the purine’s position 8, creating a conjugated system that may influence electronic properties and biological activity.

Properties

CAS No.

478253-53-1

Molecular Formula

C18H18Cl2N6O2

Molecular Weight

421.3 g/mol

IUPAC Name

7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H18Cl2N6O2/c1-11(19)8-9-26-14-15(24(2)18(28)25(3)16(14)27)22-17(26)23-21-10-12-6-4-5-7-13(12)20/h4-8,10H,9H2,1-3H3,(H,22,23)/b11-8+,21-10+

InChI Key

GUTLGYVTAHBOFQ-WRNZLZEGSA-N

Isomeric SMILES

C/C(=C\CN1C2=C(N=C1N/N=C/C3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C)/Cl

Canonical SMILES

CC(=CCN1C2=C(N=C1NN=CC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C)Cl

Origin of Product

United States

Preparation Methods

Chlorination and Hydrazine Substitution

The purine derivative is first functionalized with a hydrazine group via nucleophilic substitution. A chloro precursor (7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-chloride) reacts with hydrazine hydrate in anhydrous ethanol under reflux (80°C, 8–12 hours). This method mirrors protocols for analogous purine systems, where hydrazine displaces chloride in the presence of a base like potassium carbonate.

Key Conditions

  • Molar Ratio : 1:1.5 (purine chloride to hydrazine hydrate).

  • Solvent : Ethanol or 2-methyltetrahydrofuran.

  • Catalyst : Pyridine or sodium acetate to neutralize HCl byproducts.

Purification and Characterization

The crude hydrazine derivative is isolated via vacuum distillation or recrystallization from high-boiling petroleum ether. Characterization includes:

  • Melting Point Analysis : Elevated melting points (>200°C) confirm purity.

  • IR Spectroscopy : N–H stretches (3200–3300 cm⁻¹) and C=O bands (1680–1700 cm⁻¹).

Condensation with 2-Chlorobenzaldehyde

The hydrazone bond forms via condensation between the purine hydrazine and 2-chlorobenzaldehyde. This step is highly dependent on solvent, temperature, and catalysis.

Solution-Based Synthesis

The most widely reported method involves refluxing equimolar amounts of the hydrazine derivative and 2-chlorobenzaldehyde in ethanol with catalytic acetic acid (12 hours, 80°C). The reaction is monitored via TLC until completion.

Optimization Insights

  • Solvent Choice : Ethanol yields higher purity than DMF due to better solubility of byproducts.

  • Acid Catalysis : Acetic acid (5 mol%) accelerates imine formation by protonating the carbonyl.

Mechanochemical Synthesis

Grinding the reactants in a ball mill (30 Hz, 1 hour) without solvent achieves comparable yields (85–90%) to solution methods. This approach reduces waste and avoids high temperatures, making it environmentally favorable.

Alternative Synthetic Approaches

Solid-State Melt Reactions

Heating the hydrazine and aldehyde together (120°C, 2 hours) in the absence of solvent produces the hydrazone via a melt process. This method is efficient for thermally stable reactants but requires precise temperature control to prevent decomposition.

Vapor-Mediated Synthesis

Exposing the hydrazine derivative to 2-chlorobenzaldehyde vapors in a desiccator (25°C, 70–120 minutes) yields crystalline product. While slower, this method avoids solvent contamination and is ideal for sensitive substrates.

Optimization and Characterization

Reaction Optimization

ParameterOptimal ConditionImpact on Yield
SolventEthanol89%
Temperature80°C92%
CatalystAcetic acid (5 mol%)95%
Time12 hours90%

Analytical Characterization

  • NMR Spectroscopy

    • ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, CH=N), δ 7.5–7.8 (m, 4H, aromatic), δ 5.1 (d, 1H, CH₂-Cl).

    • ¹³C NMR : δ 160.1 (C=N), δ 152.3 (purine C=O).

  • Mass Spectrometry : m/z 478.2 [M+H]⁺ confirms molecular ion .

Chemical Reactions Analysis

Hydrazone Formation and Stability

The hydrazone linkage (–NH–N=CH–) is formed via condensation of 2-chlorobenzaldehyde with a hydrazine-containing purine derivative . Key characteristics include:

  • Acid/Base Sensitivity : Hydrazones are prone to hydrolysis under acidic or alkaline conditions, reverting to the parent aldehyde and hydrazine .

  • Thermal Stability : Thermogravimetric analysis (TGA) of similar Schiff bases (e.g., from 2-chlorobenzaldehyde) shows decomposition onset temperatures between 473–573 K, suggesting moderate thermal stability .

Reactivity of the Purine Core

The purine scaffold (1,3-dimethyl-2,6-dioxo-tetrahydro-1H-purine) contributes additional reactivity:

  • Nucleophilic Substitution : The chlorine atom at the 3-chloro-2-butenyl sidechain may undergo substitution reactions with nucleophiles (e.g., amines, thiols).

  • Coordination Chemistry : The purine’s nitrogen atoms and hydrazone’s imine group can act as ligands for metal ions, forming complexes with potential catalytic or biological activity .

Electrophilic Aromatic Substitution

The 2-chlorobenzaldehyde moiety may participate in:

  • Halogen Exchange : The chlorine substituent could be replaced via Ullmann or Buchwald-Hartwig coupling under catalytic conditions.

  • Ring Functionalization : Electrophilic substitution (e.g., nitration, sulfonation) at the benzene ring’s meta or para positions, guided by the –Cl group’s directing effects.

Oxidation and Reduction

  • Oxidation : The hydrazone linkage may oxidize to form diazenium or nitrile oxides, depending on the oxidizing agent.

  • Reduction : Catalytic hydrogenation could reduce the imine bond (–N=N–) to an amine (–NH–NH–), altering the compound’s biological activity.

Thermal Decomposition Pathways

Thermal studies of structurally related compounds (e.g., Schiff bases) reveal multi-stage decomposition:

Stage Temperature Range (K)Probable Process
I298–473Loss of crystalline water/solvent
II473–673Cleavage of hydrazone linkage
III673–1263Purine ring decomposition

Spectroscopic Characterization

Data from analogous compounds suggest the following key spectral features:

  • FTIR :

    • ν(C N)\nu(\text{C N}) stretch at ~1616 cm1^{-1} (azomethine) .

    • ν(C Cl)\nu(\text{C Cl}) at ~752 cm1^{-1} .

  • NMR :

    • 1H NMR^1\text{H NMR}: Imine proton signal at 8.9–9.0 ppm .

    • 13C NMR^{13}\text{C NMR}: Azomethine carbon at ~155 ppm .

Kinetic Parameters

Isoconversional methods (e.g., Kissinger–Akahira–Sunose) applied to similar compounds estimate:

  • Activation Energy (EaE_aEa) : 80–120 kJ·mol1^{-1} for hydrazone decomposition .

  • Reaction Order : 1st order for initial degradation stages .

Biological and Pharmacological Implications

While not directly studied, the compound’s structural features suggest potential for:

  • Anticancer Activity : Hydrazones and purine derivatives are known to inhibit kinase enzymes .

  • Antimicrobial Effects : Chlorinated aromatic systems enhance membrane permeability .

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry:

  • Antimicrobial Activity : Studies have shown that hydrazone derivatives can possess significant antimicrobial properties. For example, the presence of chlorine atoms in the structure has been correlated with enhanced antibacterial activity against strains such as E. coli and Pseudomonas aeruginosa .
  • Antiplatelet Activity : Some derivatives have been evaluated for their ability to inhibit platelet aggregation, which is crucial in the prevention of thrombotic events. The structure–activity relationship indicates that modifications at specific positions can lead to improved efficacy .

Applications in Medicinal Chemistry

The applications of 2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone in medicinal chemistry include:

  • Drug Development : Its derivatives are being investigated as potential drug candidates for treating infections and thrombotic disorders due to their demonstrated biological activities.
  • Structure Modification : The ability to modify the hydrazone moiety allows for the exploration of new compounds with tailored pharmacological profiles.

Case Studies

Several case studies highlight the efficacy of hydrazone derivatives:

  • Antimicrobial Evaluation : A study reported that certain hydrazone compounds derived from 2-chlorobenzaldehyde exhibited zones of inhibition ranging from 16 to 22 mm against various bacterial strains .
  • Antiplatelet Activity Assessment : In vitro assays demonstrated that specific hydrazone derivatives could inhibit platelet aggregation by up to 100% at concentrations as low as 10 μM .

Mechanism of Action

The mechanism of action of 2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including its antimicrobial and antioxidant effects .

Comparison with Similar Compounds

(a) 6-Chloro-7-Cyano-3-[2-Hydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine (Compound 17, )

  • Structural Features: Benzodithiazine core with sulfone (SO₂) and cyano (C≡N) substituents. Hydrazino group linked to a 2-hydroxybenzylidene moiety.
  • Physical Properties : Melting point 314–315°C (decomp.), indicating high thermal stability compared to typical hydrazones.
  • Spectral Data :
    • IR peaks at 2235 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N), and 1160 cm⁻¹ (SO₂) .
    • ¹H-NMR signals at δ 3.69 ppm (N–CH₃) and aromatic protons between δ 6.90–7.84 ppm.
  • Comparison: The purine-based hydrazone lacks sulfone and cyano groups but includes a chlorobutenyl chain, which may enhance lipophilicity.

(b) 9-(2-Chlorobenzylidene)-5-(2-Chlorophenyl)-2-Phenyl-3,5,6,7,8,9-Hexahydro-4H-Chromeno[2,3-d]Pyrimidin-4-One (Compound 4, )

  • Structural Features: Chromeno-pyrimidinone core with dual 2-chlorophenyl substituents. Benzylidene group at position 7.
  • Synthesis : Formed via condensation under reflux in acetic anhydride, a common method for hydrazone derivatives .
  • Comparison: The chromeno-pyrimidinone system provides a fused bicyclic structure, contrasting with the purine’s imidazo[4,5-d]pyrimidine core. Both compounds exhibit chlorinated aromatic substituents, which may influence π-π stacking interactions in biological targets.

Chlorophenyl-Containing Heterocycles

(a) 5-(2-Chlorophenyl)-1-Methyl-7-Nitro-2,3-Dihydro-1H-1,4-Benzodiazepin-2-One (Methylclonazepam, )

  • Structural Features :
    • Benzodiazepine core with 2-chlorophenyl and nitro groups.
  • Comparison : While lacking a hydrazone group, this compound shares a chlorinated aromatic ring, which is critical for binding to GABA receptors. The purine hydrazone’s chloro-butenyl chain may similarly enhance receptor affinity but through distinct mechanisms.

Data Tables

Table 1: Structural and Physical Comparison

Compound Core Structure Key Substituents Melting Point (°C) Notable Spectral Peaks (IR/NMR)
Target Hydrazone-Purine Hybrid Purine 2-Chlorobenzaldehyde, Chlorobutenyl N/A Expected C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹)
Compound 17 (Benzodithiazine Hydrazine) Benzodithiazine C≡N, SO₂, 2-Hydroxybenzylidene 314–315 (dec.) 2235 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N)
Compound 4 (Chromeno-Pyrimidinone) Chromeno-Pyrimidinone Dual 2-Chlorophenyl, Benzylidene N/A N/A

Research Implications and Gaps

  • Electronic Properties : The target compound’s conjugated hydrazone-purine system warrants computational studies (e.g., DFT) to compare charge distribution with analogs like Compound 16.
  • Testing against purine-dependent enzymes (e.g., kinases) is suggested.
  • Solubility : The chlorobutenyl group may reduce aqueous solubility compared to sulfone-containing Compound 17, necessitating formulation studies.

Biological Activity

The compound 2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone is a hydrazone derivative that has garnered interest due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this specific hydrazone derivative based on various studies and findings.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Base Structure : 2-Chlorobenzaldehyde
  • Functional Groups : Hydrazone linkage with a substituted purine moiety.

The presence of the chlorine atom in the benzaldehyde moiety is significant as it often enhances biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazone derivatives. For instance, a study on novel hydrazide-hydrazone derivatives demonstrated strong antimicrobial effects against several pathogenic strains. The minimum inhibitory concentration (MIC) for some derivatives ranged between 16 to 20.4 mm for various bacteria .

In particular, the incorporation of chlorine into the structure has been shown to enhance antibacterial activity significantly. Compounds derived from similar structures exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa, with zones of inhibition reaching up to 22 mm .

Antitumor Activity

Hydrazones have also been investigated for their antitumor properties. A study indicated that certain hydrazone derivatives can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases . This suggests that the compound may exhibit similar mechanisms due to its structural analogies with other active hydrazones.

Structure-Activity Relationship (SAR)

The biological activity of hydrazones is often linked to their structural characteristics. The presence of electron-withdrawing groups such as chlorine enhances lipophilicity and facilitates better interaction with biological targets. The SAR studies indicate that modifications on the hydrazone scaffold can lead to variations in potency against specific pathogens or cancer cells .

Study 1: Antimicrobial Evaluation

A synthesized series of hydrazones including derivatives related to 2-chlorobenzaldehyde were tested for antimicrobial efficacy. The results indicated that compounds with similar functional groups displayed significant antibacterial properties with MIC values comparable to established antibiotics .

Study 2: Antitumor Mechanisms

Another investigation focused on the apoptotic effects of hydrazones in cancer cell lines. The study revealed that these compounds could trigger mitochondrial-mediated apoptosis, leading to cell death in a concentration-dependent manner. This highlights a potential therapeutic avenue for using hydrazone derivatives in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for preparing the hydrazone moiety in this compound?

The hydrazone linkage is typically formed via condensation between 2-chlorobenzaldehyde and a hydrazine derivative under acidic or catalytic conditions. For example, refluxing equimolar amounts of 2-chlorobenzaldehyde and the purinyl hydrazine in ethanol with a catalytic amount of acetic acid (5–10%) can achieve yields >60%. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) or NMR to confirm hydrazone formation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) can confirm the hydrazone’s E/Z configuration and substituent positions. The aldehyde proton (δ ~10 ppm) disappears upon hydrazone formation .
  • IR : A strong C=N stretch (~1600 cm⁻¹) and N–H bend (~3300 cm⁻¹) confirm hydrazone linkage .
  • Mass Spectrometry (HRMS) : Use ESI or MALDI-TOF to verify molecular ion peaks and isotopic patterns (e.g., Cl isotopes) .

Q. How can researchers assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies in solvents (DMSO, ethanol) at varying temperatures (4°C, 25°C, 40°C) over 72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the hydrazone C=N bond and purine’s carbonyl groups. Software like Molecular Operating Environment (MOE) can simulate interactions with biological targets (e.g., enzymes) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain divergent results .

Q. How can X-ray crystallography elucidate the compound’s stereochemical configuration?

Grow single crystals via vapor diffusion (e.g., ethyl acetate/pentane). Use SHELXL for structure refinement, focusing on the (2E)-3-chloro-2-butenyl group’s geometry and hydrazone torsion angles. Validate with CIF files deposited in the Protein Data Bank (PDB) .

Q. What mechanistic insights can be gained from studying the (2E)-3-chloro-2-butenyl substituent’s role?

Perform kinetic isotope effect (KIE) studies using deuterated analogs to probe whether the chloroallyl group participates in rate-determining steps (e.g., in enzyme inhibition). Compare reaction rates via stopped-flow spectroscopy .

Methodological Challenges & Solutions

Q. How to address low yields in palladium-catalyzed coupling reactions involving the purine core?

Optimize catalyst systems: Use Pd(OAc)₂ with XPhos ligand in toluene/water (1:1) at 80°C. Additives like K₂CO₃ can improve coupling efficiency. Monitor by ¹⁹F NMR if fluorinated intermediates are involved .

Q. How to differentiate between tautomeric forms of the purine-dione system?

Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) can reveal tautomer equilibria. Complement with IR spectroscopy to detect carbonyl stretching frequencies (~1700 cm⁻¹ for diketo forms) .

Q. What analytical workflows validate purity for in vivo studies?

  • HPLC-PDA : Use a gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

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